N-(2,4-Dichlorophenyl)-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide
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Overview
Description
N-(2,4-Dichlorophenyl)-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration and Reduction: The initial step involves the nitration of 2,4-dichlorophenyl and 2,5-dimethoxyphenyl compounds, followed by reduction to form the corresponding amines.
Sulfonation: The amines are then subjected to sulfonation to introduce the benzenesulfonamido group.
Acetylation: Finally, the acetylation of the sulfonamido intermediates results in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorophenyl)-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,4-Dichlorophenyl)-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorophenyl)-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide: shares similarities with other sulfonamides and acetamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C22H20Cl2N2O5S |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(2,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C22H20Cl2N2O5S/c1-30-16-9-11-21(31-2)20(13-16)26(32(28,29)17-6-4-3-5-7-17)14-22(27)25-19-10-8-15(23)12-18(19)24/h3-13H,14H2,1-2H3,(H,25,27) |
InChI Key |
HLCAPJPGXBIVIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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